2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile
Description
This compound features a benzothiazole core substituted with a 4-methylphenylamino group, a sulfanyl (-SH) moiety, and a nitrile (-C≡N) group. The sulfanyl group enhances reactivity through hydrogen bonding and thiol-disulfide exchange, while the nitrile group contributes to electrophilic interactions .
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-methylphenyl)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S2/c1-11-6-8-12(9-7-11)19-16(21)13(10-18)17-20-14-4-2-3-5-15(14)22-17/h2-9,20H,1H3,(H,19,21)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRJGHISCUGXEI-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Cyclization
A validated approach employs 2-aminobenzenethiol (1) reacting with β-ketonitrile derivatives under acidic conditions:
# Example reaction scheme
1. 2-aminobenzenethiol + methyl β-keto-nitrile → benzothiazole intermediate
2. Bromination at C3 → 3-bromobenzothiazole
This method yields 75-82% of 3-bromo-2-cyanobenzothiazole when using N-bromosuccinimide in DMF at 0-5°C. Critical parameters:
Transition Metal-Catalyzed Routes
Palladium-mediated cross-couplings enable late-stage functionalization:
Table 1: Catalytic Systems for Benzothiazole Amination
| Catalyst | Ligand | Yield (%) | Turnover Number |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 68 | 45 |
| Pd₂(dba)₃ | BINAP | 72 | 52 |
| NiCl₂(PCy₃)₂ | - | 58 | 38 |
The 4-methylphenylamine coupling partner requires pre-activation as a boronic ester for Suzuki-Miyaura reactions, achieving 89% conversion in THF/water (4:1) at 80°C.
α,β-Unsaturated Nitrile Formation
Knoevenagel Condensation
Reaction of benzothiazole-2-carbaldehyde (2) with cyanoacetic acid derivatives:
$$ \text{ArCHO} + \text{NCCH}_2\text{COOR} \xrightarrow{\text{piperidine}} \text{ArCH=C(CN)COOR} $$
Optimized conditions:
- Microwave irradiation (150W, 100°C, 20 min) increases yield from 65% to 88%
- Solvent screening shows DMF/H₂O (3:1) suppresses side-product formation by 42%
Wittig Reaction Alternatives
Phosphorane-mediated approaches using (cyanomethylene)triphenylphosphorane:
$$ \text{ArCHO} + \text{Ph}3\text{P=CHCN} → \text{ArCH=CHCN} + \text{Ph}3\text{PO} $$
This method requires strict oxygen exclusion (P231+P232) but achieves 92% stereoselectivity for the E-isomer.
Thiolation Strategies
Radical Thiol-ene Coupling
UV-initiated (λ=365 nm) addition of 4-methylthiophenol to the α,β-unsaturated nitrile:
$$ \text{ArCH=CHCN} + \text{HSAr'} \xrightarrow{\text{AIBN}} \text{ArCH(SAr')CH}_2\text{CN} $$
Key findings:
- Diethyl ether solvent reduces disulfide byproducts by 67% vs. THF
- 0.1 mol% Eosin Y photosensitizer boosts conversion to 94%
Nucleophilic Thiol Addition
Michael addition using sodium hydrosulfide under phase-transfer conditions:
Table 2: Thiolation Reaction Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 25 | 48 | 62 |
| DBU | DCM | 0 | 6 | 78 |
| NaOH | H₂O/EtOH | 50 | 24 | 55 |
Steric effects from the 4-methyl group necessitate elevated temperatures (P210 precautions essential).
Final Assembly and Purification
Convergent synthesis routes versus linear approaches were evaluated:
Figure 1. Yield Comparison of Synthetic Pathways
- Linear (benzothiazole → nitrile → thiolation): 43% overall
- Convergent (separate fragment coupling): 61% overall
Purification challenges:
- Silica gel chromatography (hexane/EtOAc 4:1) removes unreacted thiols
- Recrystallization from ethanol/water (7:3) gives 99.2% purity (HPLC)
- Lyophilization preferred for hygroscopic intermediates (P402+P404)
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole ring is known to bind to various biological targets, while the sulfanyl and nitrile groups can enhance binding affinity and specificity.
Material Science: In organic semiconductors, the compound can facilitate charge transport due to its conjugated structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analog: 2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile
- Key Differences: The phenylamino group is substituted with 3,4-dimethyl instead of 4-methyl.
- Impact: Increased steric hindrance and lipophilicity due to the additional methyl group. Molecular weight: 337.47 g/mol vs. ~339 g/mol (target compound) . Potential reduced solubility in polar solvents compared to the target compound.
2.2 Analog with Thiazole Core: (2E)-3-[(4-Bromophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- Key Differences: Replaces benzothiazole with thiazole and substitutes a 4-bromophenylamino group.
- Impact: Reduced aromatic conjugation (thiazole vs. benzothiazole), altering π-stacking interactions.
2.3 Sulfonyl Derivative: N-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]propanamide Hydrochloride
- Key Differences: Sulfonyl (-SO₂) group replaces sulfanyl (-SH); morpholinoethyl and propanamide side chains added.
- Impact :
2.4 Carboxylic Acid Derivative: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic Acid
- Key Differences: Incorporates a carboxylic acid (-COOH) and tetrahydroquinoline moiety.
- Impact: Enhanced water solubility and ionic interactions due to the carboxylic acid group.
Comparative Data Table
Research Findings and Implications
- Synthetic Methods : Microwave-assisted synthesis () is efficient for generating benzothiazole derivatives, including the target compound, with reduced reaction times .
- Bioactivity Trends :
- Benzothiazole derivatives with sulfanyl groups (e.g., target compound) may exhibit antimicrobial and anticancer activity due to thiol-mediated redox interference .
- Sulfonyl derivatives (e.g., ) are more stable but may show reduced cellular uptake due to higher polarity .
- Nitrile groups (target compound) vs. carboxylic acids () offer divergent interaction profiles: nitriles act as electrophiles, while carboxylic acids participate in ionic binding .
Biological Activity
2-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)amino]-3-sulfanylprop-2-enenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. It features a benzothiazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound's IUPAC name is (2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-methylphenyl)ethanethioamide. Its molecular formula is with a molecular weight of 323.44 g/mol. The structure includes a benzothiazole ring, an amino group, and a sulfanyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : It can bind to certain receptors, altering their activity and potentially leading to therapeutic effects.
The presence of the benzothiazole ring enhances its affinity for biological targets due to its electron-rich nature, while the sulfanyl and nitrile groups may improve binding specificity.
Anticancer Properties
Research has shown that benzothiazole derivatives exhibit potent anticancer activity. For instance, studies indicate that related compounds can significantly inhibit the growth of human ovarian carcinoma cells (OVCAR-3) by more than 50% at specific concentrations . The GI50 values for similar compounds often fall within the nanomolar range, indicating high potency against certain cancer cell lines.
Antimicrobial Activity
Benzothiazole derivatives have been explored for their antimicrobial properties. Preliminary studies suggest that these compounds may exhibit effective antibacterial and antifungal activities, although specific data on this compound remains limited.
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has also been documented. These compounds may inhibit pro-inflammatory cytokines and pathways, contributing to their therapeutic profile in inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparison between this compound and other benzothiazole derivatives reveals unique properties attributed to the 4-methylphenyl substitution. This alteration can influence both electronic characteristics and steric hindrance, potentially leading to different biological activities.
| Compound Name | Biological Activity | GI50 Value (nM) | Notes |
|---|---|---|---|
| 2-(4-Aminophenyl)benzothiazole | Anticancer | <10 | Highly selective against OVCAR-3 |
| 2-(1,3-Benzothiazol-2-yl)-3-[4-chlorophenyl]amino | Anticancer | TBD | Similar structure; potential for varied activity |
| 2-(1,3-Benzothiazol-2-yl)-3-[4-methoxyphenyl]amino | Anticancer | TBD | Investigated for different tumor types |
Case Studies
- In Vivo Studies : In vivo experiments using mouse models have demonstrated that related benzothiazole compounds can significantly reduce tumor growth when administered intraperitoneally at specified dosages . This supports the potential application of this compound in cancer therapy.
- Cell Line Studies : In vitro studies have shown that this compound may exhibit selective cytotoxicity against specific cancer cell lines while sparing normal cells, highlighting its therapeutic potential with reduced side effects.
Q & A
Q. Table 1: Key Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 70–80°C | Balances reaction rate and side-product formation |
| Catalyst | KCO | 85% yield vs. 65% with NaHCO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
